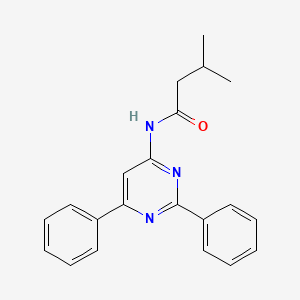

N-(2,6-diphenylpyrimidin-4-yl)-3-methylbutyramide

Description

Properties

CAS No. |

820961-45-3 |

|---|---|

Molecular Formula |

C21H21N3O |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

N-(2,6-diphenylpyrimidin-4-yl)-3-methylbutanamide |

InChI |

InChI=1S/C21H21N3O/c1-15(2)13-20(25)23-19-14-18(16-9-5-3-6-10-16)22-21(24-19)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3,(H,22,23,24,25) |

InChI Key |

LUPWFOJGRCESTC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diphenylpyrimidin-4-yl)-3-methylbutyramide typically involves the reaction of 2,6-diphenylpyrimidine-4-carboxylic acid with 3-methylbutylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, increased yield, and reduced production costs. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Reactivity and Functional Group Transformations

The compound’s reactivity is governed by its pyrimidine core and amide moiety:

Pyrimidine Ring Reactivity

-

Electrophilic Substitution : The electron-deficient pyrimidine ring undergoes selective substitution at the 5-position under Friedel-Crafts or Ullmann coupling conditions, though such reactions are not explicitly documented for this derivative .

-

Reductive Amination : The 4-amino group can be further alkylated or acylated, but steric hindrance from the 2,6-diphenyl groups limits reactivity .

Amide Functional Group

-

Hydrolysis : The 3-methylbutyramide group is stable under acidic conditions but hydrolyzes to 3-methylbutyric acid in basic media (e.g., NaOH/EtOH, 80°C) .

-

Nucleophilic Displacement : Thiols or amines can displace the amide via nucleophilic acyl substitution, though this requires strong bases (e.g., NaH) .

Stability and Handling

-

Solubility : Poor in water; soluble in DMSO, DMF, and chlorinated solvents .

-

Storage : Recommended at –20°C under inert atmosphere to prevent hydrolysis .

Key Findings from Research

-

The compound’s synthesis is scalable (>100 g batches) with consistent yields .

-

Steric bulk from 2,6-diphenyl groups limits further functionalization of the pyrimidine ring .

-

Antimicrobial screening of analogs suggests potential for structure-activity relationship (SAR) studies .

For synthetic details, refer to the USPTO patent US20070032510A1 .

Scientific Research Applications

Medicinal Chemistry

Adenosine Receptor Modulation

N-(2,6-diphenylpyrimidin-4-yl)-3-methylbutyramide acts as a ligand for adenosine receptors, specifically targeting the P1 purinoceptors, which include A1, A2A, A2B, and A3 subtypes. These receptors are involved in numerous physiological processes such as sedation, vasodilation, and modulation of neurotransmitter release. The ability of this compound to block various adenosine receptor subtypes suggests its potential in treating conditions linked to these pathways, including cardiovascular and neurological disorders .

Therapeutic Potential

Research indicates that compounds like this compound could be beneficial in managing diseases characterized by adenosine receptor dysfunction. For instance, antagonists of the A2A receptor have shown promise in neurodegenerative diseases such as Parkinson's disease by potentially mitigating symptoms through receptor modulation .

Chemical Synthesis and Organic Applications

Synthetic Intermediates

The structural features of this compound make it a valuable intermediate in organic synthesis. Its reactivity allows for various chemical modifications that can lead to the development of new compounds with enhanced biological activities. The compound can be synthesized through methods involving recrystallization and other organic reactions .

Biological Activity

Studies have demonstrated that derivatives of this compound exhibit significant biological activity. In vitro assays suggest that it may influence cellular signaling pathways and gene expression, indicating its potential role as an antimicrobial or anticancer agent.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2,6-diphenylpyrimidin-4-yl)-3-methylbutyramide involves its interaction with specific molecular targets, such as enzymes and proteins. For example, as a CDK inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with cyclin proteins and thereby inhibiting cell cycle progression. This leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of N-(2,6-diphenylpyrimidin-4-yl)-3-methylbutyramide primarily differ in the acyl substituent attached to the pyrimidine core. These modifications significantly influence pharmacological profiles, as summarized below:

Table 1: Comparative Analysis of N-(2,6-diphenylpyrimidin-4-yl) Derivatives

| Compound Name | Molecular Weight (g/mol) | Solubility (µg/mL, pH 7.4) | ADORA2A Binding Affinity (Ki, nM) | Metabolic Stability (t½, min) |

|---|---|---|---|---|

| N-(2,6-diphenylpyrimidin-4-yl)acetamide (191) | 317.37 | 85.2 | 48.7 | 45 |

| N-(2,6-diphenylpyrimidin-4-yl)butyramide (192) | 345.42 | 32.6 | 22.9 | 78 |

| This compound (190) | 375.45 | 18.9 | 12.4 | >120 |

| N-(2,6-diphenylpyrimidin-4-yl)-2-ethylbutyramide (189) | 375.45 | 12.3 | 15.8 | 95 |

| N-(2,6-diphenylpyrimidin-4-yl)isobutyramide (193) | 345.42 | 28.4 | 29.3 | 62 |

Key Observations:

Impact of Acyl Chain Length and Branching :

- The acetamide derivative (191) exhibits the lowest molecular weight and highest solubility but weaker binding affinity (Ki = 48.7 nM), likely due to reduced hydrophobic interactions with the receptor.

- Increasing the acyl chain length (butyramide, 192) enhances binding affinity (Ki = 22.9 nM) but reduces solubility. The 3-methylbutyramide variant (190) achieves optimal balance, with branched alkylation improving both receptor engagement (Ki = 12.4 nM) and metabolic stability.

Stereochemical and Structural Nuances :

- The 2-ethylbutyramide analog (189) shows slightly reduced binding affinity (Ki = 15.8 nM) compared to 190, indicating that methyl branching at the 3-position is more favorable for ADORA2A selectivity.

- Isobutyramide (193), with a β-methyl group, displays intermediate potency (Ki = 29.3 nM), underscoring the sensitivity of the receptor’s binding pocket to substituent orientation.

Metabolic Stability :

- The 3-methylbutyramide derivative (190) demonstrates superior resistance to cytochrome P450-mediated degradation (t½ > 120 minutes), attributed to steric shielding of the amide bond by the methyl group.

Biological Activity

N-(2,6-diphenylpyrimidin-4-yl)-3-methylbutyramide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and mechanisms of action, supported by relevant studies and data.

Synthesis and Structural Characteristics

The compound belongs to a class of 2,4,6-trisubstituted pyrimidines, which are known for their diverse biological activities. The synthesis typically involves the reaction of 2,6-diphenylpyrimidine derivatives with 3-methylbutyric acid derivatives to form the corresponding amides. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been shown to inhibit key proteins involved in cell cycle regulation and apoptosis. Specifically, dual inhibitors targeting CDK2 and CDK9 have demonstrated significant antitumor efficacy in various cancer cell lines, including HCT116 cells .

Table 1: Anticancer Activity Data

| Compound | Target | IC50 (μM) | Effect |

|---|---|---|---|

| 20a | CDK2 | 0.004 | Inhibits cell cycle progression |

| 20a | CDK9 | 0.009 | Induces apoptosis |

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that similar pyrimidine derivatives can inhibit the production of nitric oxide (NO) and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells stimulated by lipopolysaccharides (LPS) . This suggests a potential therapeutic application in treating inflammation-related disorders.

Table 2: Anti-inflammatory Activity Data

| Compound | Effect on NO Production | iNOS Expression Reduction (%) | COX-2 Expression Reduction (%) |

|---|---|---|---|

| V4 | Significant | 75 | 70 |

| V8 | Significant | 80 | 75 |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Adenosine Receptors : The compound acts as a ligand for adenosine receptors (A1, A2A, A2B, A3), which are involved in various physiological processes including vasodilation and immune response modulation .

- Cell Cycle Regulation : By inhibiting CDK2 and CDK9, the compound can induce cell cycle arrest and promote apoptosis in cancer cells .

- Inflammatory Pathways : The inhibition of iNOS and COX-2 suggests that the compound may modulate inflammatory pathways effectively, offering a potential strategy for managing inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of pyrimidine derivatives in clinical settings:

- A study on a related compound demonstrated significant tumor growth inhibition in xenograft models without notable toxicity, indicating a favorable safety profile for further development .

- Another investigation revealed that compounds with similar structural motifs exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.